1,2-Dibromo-4-(bromomethyl)benzene

Vue d'ensemble

Description

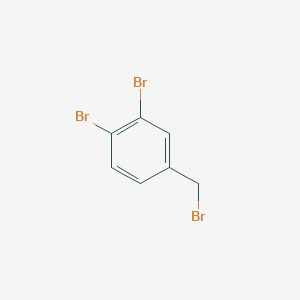

1,2-Dibromo-4-(bromomethyl)benzene: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a bromomethyl group is substituted at the 4 position. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(bromomethyl)benzene can be synthesized through the bromination of 1,2-dibromobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is carefully controlled to minimize the formation of byproducts and to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dibromo-4-(bromomethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as alcohols, amines, and thiols to form corresponding ethers, amines, and thioethers.

Oxidation: The compound can be oxidized to form dibromo-substituted benzoic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated or non-brominated benzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium alkoxides, primary or secondary amines, and thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of ethers, amines, and thioethers.

Oxidation: Formation of dibromo-substituted benzoic acids.

Reduction: Formation of less brominated or non-brominated benzene derivatives.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

1,2-Dibromo-4-(bromomethyl)benzene is primarily used as a starting material in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds which are crucial in creating diverse organic molecules.

Case Study: Synthesis of Polybrominated Compounds

In a study published by the Royal Society of Chemistry, researchers utilized this compound to synthesize polybrominated aromatic compounds. The reaction conditions included the use of N-bromosuccinimide (NBS) under controlled temperatures, allowing for selective bromination and yielding high-purity products suitable for further applications in material science .

Material Science Applications

The compound is also significant in the field of material science, particularly in the development of polymers and advanced materials.

Table 1: Material Applications

Biological Studies

Recent studies have explored the biological implications of compounds like this compound. Its derivatives have been investigated for potential antibacterial and antifungal properties.

Case Study: Antimicrobial Activity

Research has shown that certain derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. This was assessed using standard disk diffusion methods, where zones of inhibition were measured .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its well-defined structure allows for accurate calibration and quantification in complex mixtures.

Due to its brominated nature, this compound poses certain health risks. It is classified as hazardous and requires careful handling under inert atmospheres to prevent degradation and exposure.

Safety Data Sheet Highlights

Mécanisme D'action

The mechanism of action of 1,2-dibromo-4-(bromomethyl)benzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom. The presence of multiple bromine atoms also enhances the compound’s ability to participate in radical reactions, which can be exploited in various synthetic transformations .

Comparaison Avec Des Composés Similaires

1,2-Dibromobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

1,3-Dibromobenzene: Has bromine atoms at the 1 and 3 positions, leading to different reactivity patterns compared to 1,2-dibromo-4-(bromomethyl)benzene.

1,4-Dibromobenzene: The bromine atoms are positioned opposite each other, resulting in distinct chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This combination of substituents imparts high reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and material science .

Activité Biologique

1,2-Dibromo-4-(bromomethyl)benzene, also known by its CAS number 64382-93-0, is a brominated aromatic compound that has garnered attention in both industrial applications and biological research. This article explores its biological activity, including toxicity, pharmacological effects, and potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 303.83 g/mol. Its structure features multiple bromine substituents that significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H5Br3 |

| Molecular Weight | 303.83 g/mol |

| Boiling Point | Not specified |

| Solubility | Low solubility in water |

Toxicity

Research indicates that compounds with multiple bromine atoms often exhibit significant toxicity. For instance, this compound has been shown to be a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . These enzymes are crucial for drug metabolism, suggesting that the compound could interfere with the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of brominated compounds. A study published in RSC Advances demonstrated that similar dibrominated compounds exhibited antibacterial activity against various strains of bacteria . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial effects.

Anticancer Activity

Brominated compounds are often explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to modulate cellular signaling pathways could make it a candidate for further investigation in cancer therapeutics.

Case Studies

- Cytochrome P450 Inhibition : A study highlighted the inhibitory effects of dibrominated benzene derivatives on CYP450 enzymes, which can lead to drug-drug interactions and altered metabolism of therapeutic agents .

- Antimicrobial Activity : A comparative analysis of various brominated compounds revealed that those with multiple bromine substituents showed enhanced antibacterial properties against Gram-positive bacteria .

- Anticancer Mechanisms : Research focusing on the apoptotic effects of brominated compounds suggested that this compound could activate caspase pathways in cancer cells, leading to programmed cell death .

Propriétés

IUPAC Name |

1,2-dibromo-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQATZGGKHAYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495967 | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-93-0 | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64382-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.